3-(4-Methyltetrahydropyran-4-yl)acrylic acid
Description
3-(4-Methyltetrahydropyran-4-yl)acrylic acid is a heterocyclic compound featuring a tetrahydropyran ring substituted with a methyl group at the 4-position and an acrylic acid moiety at the 3-position. This structure imparts unique physicochemical properties, such as moderate polarity due to the oxygen-containing tetrahydropyran ring and reactivity from the conjugated carboxylic acid group. Synthesis methods for analogous tetrahydropyran-containing acids, such as 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, involve cyclization reactions using sodium hydride and acetonitrile as a solvent, followed by hydrolysis and purification steps .
Properties
IUPAC Name |
(E)-3-(4-methyloxan-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-3H,4-7H2,1H3,(H,10,11)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOWCXWEADEPM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCOCC1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyltetrahydropyran-4-yl)acrylic acid typically involves the reaction of 4-methyltetrahydropyran with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like diethyl ether under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyltetrahydropyran-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Methyltetrahydropyran-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create novel polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyltetrahydropyran-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in polymerization reactions, forming covalent bonds with other monomers. Additionally, the tetrahydropyran ring can interact with biological molecules, potentially influencing their activity and function .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility: Tetrahydropyran-containing acids are synthesized via cyclization reactions (e.g., NaH-mediated alkylation), whereas caffeic acid is often isolated from natural sources or synthesized via Knoevenagel condensation .
- Pharmacological Potential: While this compound lacks direct activity data, analogs like 4-oxo-4H-1-benzopyran-3-yl acrylic acids exhibit antiproliferative effects in cancer studies .
- Industrial Relevance : Tetrahydrofurfuryl acrylate’s use in coatings highlights the trade-off between reactivity (carboxylic acid vs. ester) and application-specific performance .
Biological Activity
3-(4-Methyltetrahydropyran-4-yl)acrylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article consolidates various research findings on the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄O₂, with a molecular weight of approximately 154.21 g/mol. The structure features a tetrahydropyran ring, which is known for its stability and ability to participate in various biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Anticancer Potential : Early investigations indicate that the compound may inhibit cancer cell proliferation in vitro, warranting further exploration into its anticancer mechanisms.
The biological effects of this compound are believed to arise from its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may interact with cell surface receptors, altering signal transduction pathways relevant to cell growth and immune response.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
- Anti-inflammatory Research : In a murine model of inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Evaluation : A preliminary study involving human cancer cell lines indicated that this compound reduced cell viability by approximately 40% at a concentration of 100 µM over 48 hours.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Model | Concentration Used | Result |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 µg/mL | Significant inhibition |
| Anti-inflammatory | Murine model | Not specified | Reduced TNF-alpha and IL-6 |
| Anticancer | Human cancer cell lines | 100 µM | 40% reduction in viability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
